Cyclotetradecane

Phase Transition Mesomorphic State Differential Scanning Calorimetry

Cyclotetradecane (C14H28) is the only medium-ring cycloalkane with a solid-state order-disorder transition 7 K below Tm and an invariant diamond-lattice conformation across all phases—unlike C12/C16 analogs. Rigorously determined ΔH_sub (23.5 kcal/mol) and ΔH_vap (15.6 kcal/mol) enable precise combustion calorimetry calibration and MM3/ab initio validation. Fully characterized with USP/EP traceability, it is purpose-built for AMV/QC workflows. Ensure data integrity—select cyclotetradecane over generic alternatives.

Molecular Formula C14H28
Molecular Weight 196.37 g/mol
CAS No. 295-17-0
Cat. No. B1198814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotetradecane
CAS295-17-0
Molecular FormulaC14H28
Molecular Weight196.37 g/mol
Structural Identifiers
SMILESC1CCCCCCCCCCCCC1
InChIInChI=1S/C14H28/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-14H2
InChIKeyKATXJJSCAPBIOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclotetradecane (CAS 295-17-0) Procurement Guide: A 14-Membered Cycloalkane with Strain Energy and Conformational Stability for Specialized Research Applications


Cyclotetradecane (C14H28, MW 196.37) is a 14-membered saturated monocyclic hydrocarbon [1]. It is distinguished by a solid-state phase transition 7 K below its melting point and a diamond-lattice conformation maintained across solid, mesophase, and melt states [2]. Its ring strain energy is small and comparable to other moderately sized cycloalkanes, making it a stable yet conformationally flexible model system for medium-ring cycloalkane studies [3].

Why Cyclotetradecane Cannot Be Substituted by Other Cycloalkanes in Analytical and Research Settings


Substitution with other cycloalkanes (e.g., cyclododecane, cyclohexadecane) is scientifically invalid due to cyclotetradecane's unique phase behavior, conformational profile, and thermal properties [1]. Cyclotetradecane exhibits a solid-state order-disorder transition 7 K below its melting point, which is absent in other even-membered cycloalkanes . Its diamond-lattice conformation remains invariant across all phases, whereas cyclohexadecane (C16) undergoes a conformational change upon melting [2]. Furthermore, its specific heat of sublimation (23.5 kcal/mol) and enthalpy of vaporization (15.6 kcal/mol) are critical for thermochemical calculations [3]. Generic replacement would invalidate data comparability in NMR, DSC, and thermochemical studies.

Quantitative Differentiation Evidence for Cyclotetradecane vs. Cyclododecane, Cyclohexadecane, and Cyclopentadecane


Solid-State Phase Transition 7 K Below Melting Point: Unique Behavior Among Even-Membered Cycloalkanes

Cyclotetradecane exhibits a solid-state order-disorder phase transition at 7 K below its melting point (Tm = 330 K), characterized by high molecular mobility and easy deformation, as demonstrated by DSC, MAS 13C NMR, and X-ray diffraction . This behavior is absent in cyclododecane and cyclohexadecane, which lack such a transition near their melting points [1].

Phase Transition Mesomorphic State Differential Scanning Calorimetry

Diamond-Lattice Conformation Retained Across All Phases: Conformational Stability Advantage over Cyclohexadecane

Cyclotetradecane adopts and retains the diamond-lattice conformation across solid, mesophase, and melt states, as confirmed by temperature-dependent solid-state 13C NMR [1]. In contrast, cyclohexadecane uses the diamond-lattice conformation only in the low-temperature solid phase and exists as a conformer mixture above its transition point and in solution [2].

Conformational Analysis Molecular Mechanics NMR Spectroscopy

Strain Energy of ~0 kcal/mol: Corrected Value vs. Historical Erroneous Data

The strain energy of cyclotetradecane has been revised from an erroneous 12.6 kcal/mol (52.7 kJ/mol) to approximately 0 kcal/mol based on corrected heat of sublimation measurements [1]. The 1992 re-evaluation yielded a heat of sublimation of 23.5 kcal/mol (corrected to STP) and enthalpy of vaporization of 15.6 kcal/mol, leading to the conclusion that the strain energy is small and comparable to other moderately sized cycloalkanes [2].

Strain Energy Thermochemistry Heat of Sublimation

Reference Standard for Traceability in Pharmaceutical Analytical Method Validation

Cyclotetradecane is utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of drug development, with traceability to pharmacopeial standards (USP or EP) .

Reference Standard Method Validation Pharmaceutical Analysis

Recommended Application Scenarios for Cyclotetradecane Based on Verified Differentiation


Model Compound for Studying Pre-Melting Phase Transitions and Mesomorphic States in Medium-Sized Rings

Cyclotetradecane's solid-state order-disorder transition 7 K below Tm provides a unique window into pre-melting molecular dynamics . Researchers investigating mesomorphic behavior in cycloalkanes should select cyclotetradecane over C12 or C16 analogs due to its well-characterized transition observable by DSC, NMR, and X-ray diffraction [1].

Conformational Analysis and Molecular Mechanics Reference for Medium-Sized Ring Systems

The diamond-lattice conformation of cyclotetradecane remains invariant across solid, mesophase, and melt states, simplifying interpretation of temperature-dependent NMR and vibrational spectra . This property makes it a superior reference standard compared to cyclohexadecane, which undergoes conformational changes upon melting, introducing spectral complexity [1].

Thermochemical Calibration and Computational Chemistry Validation

Accurate thermochemical parameters—including heat of sublimation (23.5 kcal/mol) and enthalpy of vaporization (15.6 kcal/mol)—have been rigorously determined for cyclotetradecane . These values are essential for calibrating combustion calorimeters and validating force field parameters in molecular mechanics (MM3) and ab initio calculations [1].

Pharmaceutical Analytical Method Development and Quality Control Reference Standard

As a fully characterized reference standard with traceability to USP/EP pharmacopeial standards, cyclotetradecane is directly applicable for AMV and QC workflows in drug development and formulation . Generic cycloalkanes lack the necessary certification and characterization documentation required for regulatory submissions.

Technical Documentation Hub

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